molecular formula C7H13NO3 B2725699 Tert-butyl oxazetidine-2-carboxylate CAS No. 1803352-98-8

Tert-butyl oxazetidine-2-carboxylate

Cat. No. B2725699
CAS RN: 1803352-98-8
M. Wt: 159.185
InChI Key: WFZPCVCAWZYSLS-UHFFFAOYSA-N
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Description

Tert-butyl oxazetidine-2-carboxylate is a chemical compound with the CAS Number: 1803352-98-8 . It has a molecular weight of 159.19 and is in liquid form .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s known that derivatives of N-Boc piperazine, such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, are synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .


Physical And Chemical Properties Analysis

This compound is a liquid with a molecular weight of 159.19 . It has a storage temperature of -10 degrees .

Scientific Research Applications

Silylmethyl-substituted Aziridine and Azetidine

Tert-butyl oxazetidine-2-carboxylate has been utilized in the generation of imidazoline, oxazolidine, and tetrahydropyrimidine products through reactions with nitriles and carbonyl substrates. Specifically, the silylmethyl-substituted version of this compound has shown efficiency in rearranging to pyrrolidine skeletons, indicating its potential in synthesizing complex nitrogen-containing structures (Yadav & Sriramurthy, 2005).

Peroxide-Mediated Cycloaddition Reactions

A peroxide-mediated [2 + 1 + 1] cycloaddition reaction involving Tert-butyl hydroperoxide (TBHP) has been reported to provide a regioselective synthesis of polysubstituted 1,2-oxazetidines. This methodology leverages this compound and showcases the compound's versatility in synthesizing oxazetidine derivatives from easily accessible materials, emphasizing its role in facilitating novel synthetic routes (Liu et al., 2017).

Synthesis of Functionalized Amino Acid Derivatives

Research has explored the synthesis of functionalized amino acid derivatives, including those derived from this compound, for evaluating their cytotoxicity against human cancer cell lines. These studies suggest the compound's applicability in designing new anticancer agents, highlighting its potential in medicinal chemistry applications (Kumar et al., 2009).

Antibacterial Activity of Tert-butylphenylthiazoles

This compound has been implicated in the development of new antibacterial compounds. Research into tert-butylphenylthiazoles with oxadiazole linkers has identified compounds with significant activity against methicillin-resistant Staphylococcus aureus, including those with the ability to eradicate biofilms. This work underscores the compound's utility in addressing critical needs in antibiotic development (Kotb et al., 2019).

Novel Compounds and Antibacterial Agents

Further studies have synthesized a range of derivatives based on this compound to evaluate their antibacterial activities, demonstrating the compound's foundational role in creating new chemical entities with potential therapeutic applications (Song et al., 2009).

Safety and Hazards

Tert-butyl oxazetidine-2-carboxylate is associated with the GHS07 pictogram, indicating that it may cause certain health hazards . The signal word for this compound is "Warning" .

Future Directions

While specific future directions for Tert-butyl oxazetidine-2-carboxylate were not found, it’s known that carbonyl groups, such as BOC, can play a larger role in the activation of aziridines in anionic polymerization and in the synthesis of polyimines .

properties

IUPAC Name

tert-butyl oxazetidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-7(2,3)11-6(9)8-4-5-10-8/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZPCVCAWZYSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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